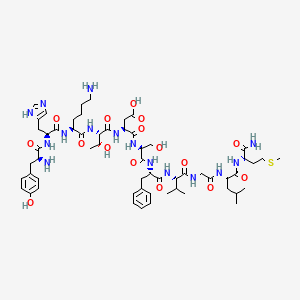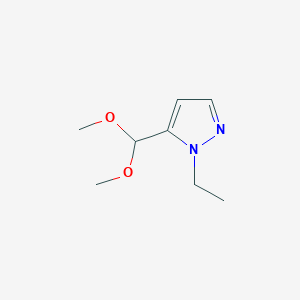
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Übersicht
Beschreibung
“Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It is a solid substance and has a molecular weight of 249.04 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” is a solid substance . The compound has a molecular weight of 249.04 . Unfortunately, other specific physical and chemical properties were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It is used in various chemical synthesis processes due to its unique structure and properties .
Photoactive Material Research
This compound has been used in the synthesis and characterization of photoactive materials . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Crystallography
“Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” has been used in crystallographic studies . The structure of this novel ortho-fluoroazobenzene reveals the presence of two crystallographically unique rotomers in the lattice .
Photomechanical Molecular Crystals
The compound has potential applications in the development of photomechanical molecular crystals . These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Light Responsive Smart Materials
“Methyl 4-bromo-2-fluoro-6-hydroxybenzoate” could be incorporated into a variety of solid-state materials for the advancement of next-generation light-responsive smart materials .
Photoswitchable Materials
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This compound, as a member of the azobenzene class, exhibits extremely fast trans to cis isomerization, with overall excellent resistance to fatigue .
Safety and Hazards
Wirkmechanismus
Mode of Action:
The benzylic position of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a site of interest. Benzylic compounds often undergo reactions at this position due to the relative stability of the resulting radicals. For instance, N-bromosuccinimide (NBS) can abstract a hydrogen atom from the benzylic position, forming a succinimidyl radical (S·). This radical can then react with the compound, leading to the formation of a brominated product .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLOFCMJIYTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735970 | |
| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193162-18-3 | |
| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)





![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate](/img/structure/B3026887.png)


